
8-Mercaptooctanoic acid
Overview
Description
8-Mercaptooctanoic acid, also known as 8-Thiooctanoic acid, is a carboxylic acid terminated alkanethiol. It is characterized by the presence of both thiol and carboxylic acid functional groups. This compound is notable for its ability to form self-assembled monolayers on various surfaces, particularly nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Mercaptooctanoic acid can be synthesized through the reaction of octanoic acid with thiourea, followed by hydrolysis. The reaction typically involves heating octanoic acid with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the corresponding thiol .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the thiolation reaction, making the process more scalable for commercial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted thiols.
Scientific Research Applications
Surface Modification and Self-Assembly
One of the primary applications of 8-Mercaptooctanoic acid is in the formation of self-assembled monolayers on gold electrodes. These SAMs are crucial for studying surface characteristics and electron transport in semiconductor devices. They also serve as platforms for immobilizing various molecular species, which is essential in biochemical assays and sensor technologies .
Application | Description |
---|---|
Surface Modification | Forms SAMs on gold electrodes for electrochemical studies. |
Biochemical Assays | Facilitates immobilization of biomolecules for various assays. |
Sensor Technologies | Enhances sensitivity and specificity in biosensors through surface functionalization. |
Biomedical Applications
In biomedical research, MOA is employed to modify nanoparticles for drug delivery systems. For instance, gold nanorods functionalized with MOA have been utilized to enhance the delivery of hydrophobic drugs like paclitaxel. The presence of carboxylic groups allows for further conjugation with targeting ligands such as folic acid, improving the selectivity towards cancer cells expressing specific receptors .
Case Study: Targeted Drug Delivery
- Objective : To improve the delivery efficiency of paclitaxel using MOA-functionalized gold nanorods.
- Methodology : Gold nanorods were synthesized and functionalized with folic acid and MOA. The resulting nanoparticles exhibited high stability in biological media and demonstrated effective drug entrapment.
- Results : Enhanced cytotoxicity against cancer cells overexpressing folate receptors was observed, indicating successful targeting .
Electrochemical Applications
MOA-modified electrodes have been used in electrochemical studies to investigate the adsorption behavior of biomolecules like ferritin. The electrochemical properties of these modified electrodes can be characterized using techniques such as cyclic voltammetry, which provides insights into the interaction dynamics between proteins and surfaces .
Electrochemical Application | Details |
---|---|
Ferritin Adsorption | Studied using cyclic voltammetry on MOA-modified gold electrodes. |
Biochemical Sensors | Utilizes SAMs for enhanced signal detection in biosensing applications. |
Mechanism of Action
The mechanism of action of 8-Mercaptooctanoic acid primarily involves its ability to form self-assembled monolayers on various surfaces. The thiol group binds strongly to metal surfaces, particularly gold, forming a stable monolayer. This monolayer can then be used to immobilize other molecular species, facilitating various applications in surface chemistry and nanotechnology .
Comparison with Similar Compounds
- 6-Mercaptohexanoic acid
- 11-Mercaptoundecanoic acid
- 3-Mercaptopropionic acid
- 4-Mercaptobutyric acid
- 12-Mercaptododecanoic acid
- 16-Mercaptohexadecanoic acid
Comparison: 8-Mercaptooctanoic acid is unique due to its specific chain length and the presence of both thiol and carboxylic acid functional groups. This combination allows it to form stable self-assembled monolayers and facilitates subsequent surface immobilization of other molecular species. Compared to shorter or longer chain mercapto acids, this compound offers a balance between flexibility and stability, making it particularly useful for applications requiring precise surface modifications .
Biological Activity
8-Mercaptooctanoic acid (MOA) , a carboxylic acid terminated alkanethiol, is notable for its diverse biological activities and applications in various scientific fields. Its chemical structure, characterized by a long carbon chain and a thiol group, enables it to participate in numerous biochemical interactions. This article delves into the biological activity of this compound, highlighting its effects on microorganisms, enzyme systems, and its potential in nanotechnology.
- Chemical Formula : C8H16O2S
- Molecular Weight : 176.28 g/mol
- CAS Number : 74328-61-3
- Density : 1.0326 g/mL at 25 °C
- Refractive Index : 1.4808
Antimicrobial Effects
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Broquist and Stiffey (1958) investigated the inhibitory effects of various thioctic acid analogues, including 6-ethyl-8-mercaptooctanoic acid, on microbial growth. The findings indicated that these compounds could effectively inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies .
Table 1: Inhibitory Effects on Microbial Growth
Compound | Microorganism Tested | Inhibition Zone (mm) |
---|---|---|
6-Ethyl-8-mercaptooctanoic acid | Escherichia coli | 15 |
6-Ethyl-8-mercaptooctanoic acid | Staphylococcus aureus | 20 |
This compound | Bacillus subtilis | 18 |
Enzyme Inhibition
The compound has also been shown to affect various enzyme systems. Specifically, the inhibitory effects of 6-ethyl-8-mercaptooctanoic acid on certain bacterial enzymes were noted to be counteracted by other thioctic acid analogues, indicating complex interactions within metabolic pathways . This suggests that MOA may play a role in modulating enzymatic activity.
Nanotechnology Applications
In nanotechnology, this compound is utilized to form self-assembled monolayers (SAMs) on gold electrodes. Research has shown that ferritin immobilized on these modified surfaces retains its biological activity and enhances catalytic properties for hydrogen reduction reactions . This application highlights the compound's utility in biosensing and bioelectronic devices.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. The results confirmed its ability to inhibit growth significantly compared to untreated controls. This study suggests potential use in developing new antimicrobial agents.
Case Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activity by thioctic acid analogues, including MOA. The results indicated that while some enzymes were inhibited, others showed enhanced activity depending on the concentration of the compound used. This dual role presents opportunities for therapeutic applications where enzyme regulation is crucial.
Chemical Reactions Analysis
Self-Assembled Monolayer (SAM) Formation on Gold Surfaces
MOA spontaneously forms SAMs on gold substrates via its thiol (–SH) group. The carboxylic acid (–COOH) terminus enables further functionalization. Key findings include:
Reaction Mechanism
-
Thiol-Gold Bonding : The –SH group chemisorbs onto gold surfaces, forming a stable Au–S bond.
-
Orientation : MOA adopts a tilted orientation due to steric hindrance between adjacent carboxylic acid groups .
Property | Value | Source |
---|---|---|
Contact angle (aqueous) | 25.3° ± 2.1° | |
Surface roughness (AFM) | 1.5× higher vs. 1-octanethiol SAM | |
Adsorption solvent | Ethanol/water (1 mM) |
Applications :
Redox Reactions with Metal Nanoparticles
MOA stabilizes metal nanoparticles via thiol coordination while enabling redox activity through its carboxyl group.
Copper Nanoparticle Stabilization
-
Ligand Exchange : MOA replaces oleylamine on Cu nanoparticles, forming Cu–S bonds .
-
ROS Generation : Shorter alkyl chains (MOA vs. longer analogs) increase reactive oxygen species (ROS) production due to greater surface accessibility .
Parameter | Cu-MOA | Cu-MDA | Cu-MHA |
---|---|---|---|
ROS (μM H₂O₂/μg Cu) | 21.0 ± 2.3 | 2.6 ± 0.4 | 1.7 ± 0.3 |
Oxidation rate constant (s⁻¹) | 1.3 × 10⁻² | 1.9 × 10⁻³ | 1.4 × 10⁻³ |
Key Insight : MOA’s –COOH group remains protonated at physiological pH (pKa ≈ 4.77), limiting electrostatic repulsions and promoting ROS activity .
Acid-Base Reactions
The carboxylic acid group participates in pH-dependent deprotonation, influencing SAM stability and interfacial properties.
Protonation States
-
pH < 4.77 : –COOH remains protonated, increasing hydrophobic interactions.
-
pH > 4.77 : Deprotonated –COO⁻ enhances solubility and enables electrostatic binding .
Experimental Data :
-
SAMs formed in ethanol show higher disorder at pH 7.0 due to –COO⁻ repulsion .
-
IR spectra confirm carboxylate stretching modes at 1560 cm⁻¹ (asymmetric) and 1420 cm⁻¹ (symmetric) .
Functionalization via Carboxyl Group
MOA’s –COOH group undergoes esterification, amidation, or conjugation reactions for tailored applications.
Nitric Oxide (NO) Delivery Systems
-
MOA-functionalized gold nanoparticles (AuNPs) release NO under near-infrared (NIR) irradiation for photothermal therapy .
-
Synthesis : NO donors (e.g., S-nitrosothiols) bind to AuNPs via MOA’s carboxylate .
Ferritin Immobilization
Comparative Reactivity with Other Alkanethiols
MOA’s dual functionality distinguishes it from monoalkanethiols:
Thiol | Terminal Group | SAM Order | Application |
---|---|---|---|
1-Octanethiol | –CH₃ | High | Corrosion inhibition |
This compound | –COOH | Moderate | Biosensors, drug delivery |
8-Amino-1-octanethiol | –NH₂ | Low | DNA immobilization |
SAM Preparation
Yield : >90% monolayer coverage confirmed by electrochemical impedance spectroscopy .
Q & A
Basic Research Questions
Q. What are the key steps for forming self-assembled monolayers (SAMs) of MOA on gold surfaces, and how can purity affect SAM quality?
- Methodology : SAM formation typically involves immersing a cleaned gold substrate in a 1 mM ethanolic or aqueous MOA solution for 12–24 hours. Post-adsorption, rinsing with ethanol/water removes unbound molecules. Purity (>95%) is critical to avoid contamination-driven defects, which hinder SAM homogeneity .
- Data Insight : MOA's surface density on gold is ~4.0 ± 0.1 molecules/nm² (quantified via qNMR after aqua regia digestion) . Lower purity may reduce packing density, impacting downstream applications like biosensing.
Q. How should MOA be safely handled in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. MOA is classified under IATA 9 (aviation regulated liquid) and may release harmful vapors. Storage should be in airtight containers at 4°C .
Q. What experimental parameters influence MOA’s conjugation efficiency with biomolecules via EDC/NHS chemistry?
- Methodology : After SAM formation, activate MOA’s carboxyl group with 400 mM EDC/100 mM NHS for 30 minutes. Biomolecule incubation (e.g., NH₂-functionalized ligands) should occur in PBS to maintain pH stability. Post-conjugation, wash with PBS to remove non-covalently bound molecules .
Advanced Research Questions
Q. How does MOA’s chain length compare to other thiols (e.g., MUA, MPA) in modulating SAM properties for biofouling resistance?
- Experimental Design : Compare SAMs of MOA (C8), 11-mercaptoundecanoic acid (MUA, C11), and 3-mercaptopropionic acid (MPA, C3) using spectroscopic ellipsometry, contact angle measurements, and XPS. Assess protein adsorption (e.g., fibrinogen) and marine biofouling (Navicula perminuta).
- Data Contradiction : Shorter chains (MPA) may increase hydrophilicity but reduce steric hindrance, leading to higher biofouling. MOA’s intermediate length balances charge equilibration and steric effects .
Q. What methodological considerations resolve discrepancies in MOA’s surface density measurements across techniques (e.g., qNMR vs. XPS)?
- Analysis : qNMR after aqua regia digestion reports 4.0 ± 0.1 molecules/nm², while XPS for similar thiols (e.g., 6-MHA) shows 4.6 ± 0.1. Discrepancies arise from assumptions in molecular tilt angles and substrate roughness. Cross-validate with ICP-MS or SAXS for accuracy .
Q. How does MOA’s terminal carboxyl group influence electron transfer in electrochemical biosensors?
- Methodology : Perform cyclic voltammetry (CV) of Fe(CN)₆³⁻ at MOA-modified gold electrodes. Compare blocking efficiency (peak current suppression) against non-polar thiols (e.g., 1-octanethiol). MOA’s carboxyl group introduces electrostatic repulsion, reducing electron transfer rates by ~60% compared to hydrophobic SAMs .
Q. What strategies optimize MOA-based SAMs for detecting low-abundance proteins in complex matrices?
- Experimental Design : Functionalize MOA SAMs with antibodies via EDC/NHS, then test sensitivity using TFT-based biosensors. Optimize SAM packing by varying incubation time (18–36 hours) and ethanol/water solvent ratios. Use Agilent 4155C semiconductor analyzers to measure signal-to-noise ratios .
Q. Methodological Best Practices
Q. How should researchers document SAM preparation for reproducibility?
- Guidelines : Report solvent purity, MOA concentration, substrate cleaning protocol (e.g., piranha treatment), and ambient temperature/humidity. Include characterization data (ellipsometry thickness, contact angles) in supplementary materials .
Q. What statistical approaches address clustered data in studies comparing MOA with other thiols?
Properties
IUPAC Name |
8-sulfanyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEMIKRWWMYBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225336 | |
Record name | Octanoic acid, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74328-61-3 | |
Record name | Octanoic acid, 8-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074328613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Mercaptooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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